molecular formula C9H18ClN B2521445 Granatane hydrochoride CAS No. 49656-52-2

Granatane hydrochoride

Cat. No. B2521445
CAS RN: 49656-52-2
M. Wt: 175.7
InChI Key: IUPIWBVEKNBGJE-UHFFFAOYSA-N
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Description

Granatane hydrochloride is a chemical compound related to the granatanol and granatanone families, which are known for their potential in medical applications. The studies on granatane derivatives have shown promising results in the field of neuromuscular blocking agents, which are crucial in various medical procedures such as surgery. These compounds have been investigated for their potency, onset and recovery of action, and cardiovascular side effects . Granatanone, another related compound, has been studied for its reactivity in aldol reactions, which is a fundamental type of reaction in organic synthesis .

Synthesis Analysis

The synthesis of granatane derivatives involves the creation of bisquaternary ammonium compounds from dicarboxylic acid esters of granatanol. The process includes quaternization with disubstituted benzyl halides, which introduces the necessary pharmacological properties for neuromuscular blocking . Additionally, granatanone can be lithiated using chiral lithium amides, leading to enantioselective aldol reactions that produce non-racemic enolate intermediates. These intermediates can then be reacted with aldehydes to yield aldol products with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of granatane derivatives is characterized by the presence of the 9-azabicyclo[3.3.1]nonane ring system, which is a key feature in their pharmacological activity. This ring system can replace the similar 8-azabicyclo[3.2.1]octane ring system found in other neuromuscular blocking agents. The molecular structure of the aldol products derived from granatanone has been determined using NMR spectroscopy and X-ray analysis, confirming the absolute and relative configuration of these compounds .

Chemical Reactions Analysis

Granatane derivatives undergo various chemical reactions that are significant for their neuromuscular blocking activity. The bisquaternary ammonium compounds formed from granatanol diesters exhibit potent neuromuscular blocking effects. However, some derivatives can rapidly decompose, leading to the formation of toxic metabolites, which limits their pharmaceutical development . The aldol reaction of granatanone is another important chemical reaction, providing a method for the synthesis of enantioselective compounds with potential applications in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of granatane derivatives are crucial for their pharmacological profile. These compounds have been shown to have ultrashort onset and duration of actions, making them some of the fastest and shortest acting non-depolarizing muscle relaxants described. However, they also exhibit cardiovascular side effects, such as changes in heart rate and blood pressure, which are important considerations for their clinical use . The aldol products of granatanone have been characterized for their physical properties, such as solubility and crystallinity, which are essential for their application in synthesis .

Scientific Research Applications

Spatial Selectivity in the Hippocampal Granular Layer
Granatane hydrochloride, through its interaction with granule cells in the hippocampal region, demonstrates potential applications in neurological research, particularly in understanding spatial memory and navigation. In studies involving the fascia dentata's granular layer in rats, granule cells showed spatially and directionally selective discharge, indicating a high degree of spatial information provided to their CA3 targets. This selectivity is crucial for understanding the hippocampus's role in spatial memory and navigation, suggesting granatane hydrochloride could be instrumental in probing the neural circuits involved in these processes (Jung & McNaughton, 1993).

Porous Spherical Granules for Time-Controlled Drug Release
Research on porous spherical hydroxyapatite granules impregnated with drugs, for targeted and time-controlled drug delivery, reveals a method potentially adaptable for granatane hydrochloride, particularly in bone surgery applications. The fabrication method, which leverages liquids' immiscibility effect, could be applied to encapsulate granatane hydrochloride for localized, controlled release in therapeutic contexts, offering a novel delivery mechanism that could enhance efficacy and reduce systemic side effects (Komlev, Barinov, & Koplik, 2002).

Tropane and Granatane Alkaloid Biosynthesis
A systematic analysis of tropane and granatane alkaloids highlights the pharmaceutical importance of granatane compounds. Granatane hydrochloride, as part of this group, has implications for developing new drugs with enhanced efficacy and specificity. The study of these alkaloids' biosynthesis offers insights into engineering metabolic pathways for the production of these compounds, potentially leading to more efficient synthesis methods for pharmaceutical applications (Kim et al., 2016).

Aerobic Granular Sludge in Wastewater Treatment
Granatane hydrochloride's potential utility extends to environmental biotechnology, particularly in the aerobic granulation process for wastewater treatment. Studies on aerobic granular sludge demonstrate its effectiveness in treating high-strength organic wastewaters and adsorbing heavy metals, suggesting that granatane hydrochloride could be explored for similar environmental applications. This could lead to innovative approaches to wastewater management, focusing on the removal of pollutants through granular media (Adav, Lee, Show, & Tay, 2008).

Granatanol Diesters as Non-Depolarizing Muscle Relaxants
The study of quaternary derivatives of granatanol diesters reveals their potential as ultrashort-acting, non-depolarizing muscle relaxants. This application is particularly relevant in anesthesia and surgery, where controlled muscle relaxation is crucial. The granatanol derivatives' rapid onset and short duration of action, coupled with their potency, make them promising candidates for clinical use, indicating a pathway for granatane hydrochloride's application in medical settings (Gyermek, Lee, Cho, & Nguyen, 2006).

Mechanism of Action

properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-10-8-4-2-5-9(10)7-3-6-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPIWBVEKNBGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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